molecular formula C22H20N2O2 B1597022 Terephthalbis(p-anisidine) CAS No. 3525-51-7

Terephthalbis(p-anisidine)

Cat. No.: B1597022
CAS No.: 3525-51-7
M. Wt: 344.4 g/mol
InChI Key: WHVPISQBOXRCHR-UHFFFAOYSA-N
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Description

Terephthalbis(p-anisidine) is an organic compound with the molecular formula C22H20N2O2. It is also known by its IUPAC name, (NE)-4-methoxy-N-({4-[N-(4-methoxyphenyl)carboximidoyl]phenyl}methylidene)aniline . This compound is characterized by its aromatic structure, which includes two methoxy groups and two imine groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Terephthalbis(p-anisidine) can be synthesized through a condensation reaction between terephthalaldehyde and p-anisidine. The reaction typically involves mixing equimolar amounts of terephthalaldehyde and p-anisidine in a suitable solvent such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the imine bonds .

Industrial Production Methods

In an industrial setting, the synthesis of Terephthalbis(p-anisidine) can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Terephthalbis(p-anisidine) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Terephthalbis(p-anisidine) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Terephthalbis(p-anisidine) involves its ability to form stable imine bonds with various substrates. This property makes it useful in the formation of Schiff bases, which are important intermediates in many chemical reactions. The compound’s aromatic structure also allows it to participate in π-π interactions and hydrogen bonding, which can influence its reactivity and binding affinity with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Terephthalbis(p-anisidine) is unique due to its dual imine and methoxy groups, which provide it with distinct chemical properties and reactivity compared to its isomers. This makes it particularly valuable in applications requiring specific binding interactions and stability .

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-[4-[(4-methoxyphenyl)iminomethyl]phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-25-21-11-7-19(8-12-21)23-15-17-3-5-18(6-4-17)16-24-20-9-13-22(26-2)14-10-20/h3-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVPISQBOXRCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304240
Record name Terephthalbis(p-anisidine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3525-51-7
Record name NSC164895
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164895
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Terephthalbis(p-anisidine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Terephthalylidene-bis(4-methoxyaniline)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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